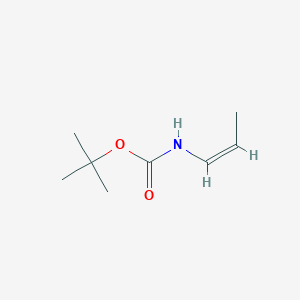

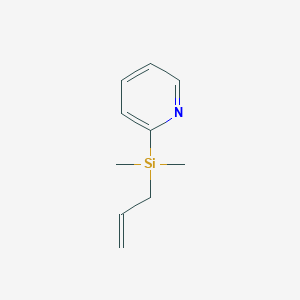

2-(アリルジメチルシリル)ピリジン

概要

説明

- これは、ドパミンD1受容体アゴニスト とドパミンD2受容体アンタゴニスト の二重作用 を同時に示すことが知られている最初の化合物 として注目されています .

- この化合物は、特に神経疾患の分野において、潜在的な治療用途について研究されてきました。

ステフォリジン: )は、中国産ハーブから得られる天然アルカロイドです。

科学的研究の応用

Neuroprotective Effects: Stepholidine has demonstrated neuroprotective properties in animal studies

Antipsychotic Activity: Due to its dual receptor activity, Stepholidine has shown antipsychotic effects in preclinical models.

作用機序

ドパミン受容体: ステフォリジンは、ドパミンD1受容体とD2受容体の両方に作用します。

分子標的と経路: その効果は、ドパミン経路の調節を介して媒介されると考えられていますが、詳細なメカニズムは現在も研究中の分野です。

類似化合物の比較

独自性: ステフォリジンのユニークな特徴は、二重受容体活性にあり、これは他のアルカロイドとは異なります。

類似化合物: ステフォリジンは際立っていますが、関連する他の化合物には、ベルベリン、パルマチン、ジャトロリジンなどがあります。

準備方法

合成経路: ステフォリジンの合成経路は広く文書化されていません。 これは主に天然源()から得られます。

工業生産: 天然源からの入手可能性が限られているため、工業規模の生産方法は確立されていません。

化学反応解析

反応性: ステフォリジンは、酸化、還元、置換など、さまざまな化学反応を受けます。

一般的な試薬と条件:

主な生成物: これらの反応中に形成される特定の生成物は、反応条件と使用される試薬によって異なります。

科学研究の応用

神経保護効果: ステフォリジンは、動物研究で神経保護効果を示しています

抗精神病薬作用: 二重受容体活性により、ステフォリジンは前臨床モデルで抗精神病薬効果を示しています。

化学反応の分析

Reactivity: Stepholidine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products formed during these reactions would depend on the reaction conditions and reagents used.

類似化合物との比較

Uniqueness: Stepholidine’s unique feature lies in its dual receptor activity, which distinguishes it from other alkaloids.

Similar Compounds: While Stepholidine stands out, other related compounds include berberine, palmatine, and jatrorrhizine.

特性

IUPAC Name |

dimethyl-prop-2-enyl-pyridin-2-ylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NSi/c1-4-9-12(2,3)10-7-5-6-8-11-10/h4-8H,1,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRIPVDRZYVTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC=C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459017 | |

| Record name | 2-(Allyldimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118722-54-6 | |

| Record name | 2-(Allyldimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Allyldimethylsilyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B52202.png)